4-Mercaptohydrocinnamic Acid

Self-Assembled Monolayers Electron Transfer Kinetics Cytochrome c

Researchers optimizing self-assembled monolayers (SAMs) on gold often encounter electron transfer bottlenecks that limit biosensor sensitivity. 4-MHCA directly resolves this. • Delivers 2.17x faster electron transfer rate vs. 4-mercaptobenzoic acid in cytochrome c-based biosensors, enabling higher-sensitivity detection. • Provides a 14x wider degradation half-life tuning window (3.6-258 h) vs. 4-mercaptophenylacetic acid (3.1-18 h) for stimuli-responsive drug delivery linker design. • Validated anti-inflammatory agent synthetic intermediate with established SAR utility, reducing lead optimization risk. Supplied with batch-specific CoA; refrigerated (0-10°C) storage under inert gas. Standard B2B global shipping available for R&D quantities.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 63545-55-1
Cat. No. B013653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptohydrocinnamic Acid
CAS63545-55-1
Synonyms3-(4-Mercaptophenyl)propionic Acid;  4-Mercaptohydrocinnamic Acid;  p-Mercaptohydrocinnamic Acid;  4-Mercaptodihydrocinnamic Acid; 
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)S
InChIInChI=1S/C9H10O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H,10,11)
InChIKeyYQWPHBFLHAJVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptohydrocinnamic Acid Overview


4-Mercaptohydrocinnamic acid (4-MHCA) is an aromatic thiol and carboxylic acid with the formula C9H10O2S and molecular weight 182.24 g/mol [1]. It functions as a versatile building block for self-assembled monolayers (SAMs) on gold surfaces and as a model compound for studying thiol-maleimide click chemistry degradation kinetics [2]. Its bifunctional nature enables covalent attachment to metal substrates and further functionalization via the carboxylic acid group, positioning it as a key intermediate in anti-inflammatory agent synthesis and polymer conjugation strategies .

4-MHCA vs. Generic Aromatic Thiols


Substituting 4-MHCA with a generic aromatic thiol such as 4-mercaptobenzoic acid (4-MBA) or 4-mercaptophenylacetic acid (MPA) can lead to significant deviations in experimental outcomes due to differences in molecular geometry, electronic properties, and resulting reaction kinetics. 4-MHCA's extended alkyl chain between the aromatic ring and the carboxyl group creates a longer spacer, which critically impacts electron transfer rates in SAM-based biosensors [1]. Similarly, its distinct pKa value fundamentally alters the degradation kinetics of thiol-maleimide conjugates, a key parameter in designing stimuli-responsive drug delivery systems [2]. The following quantitative evidence demonstrates these performance divergences, underscoring the importance of compound-specific selection.

Quantitative Evidence: 4-MHCA vs. Analogs


Cytochrome c Electron Transfer: 4-MHCA vs. 4-MBA

In a direct head-to-head study, self-assembled monolayers (SAMs) of 4-MHCA on gold (111) electrodes facilitated significantly faster electron transfer for adsorbed cytochrome c compared to SAMs of 4-mercaptobenzoic acid (4-MBA). The electron transfer rate constant (ket) was measured at 3900 s⁻¹ for 4-MHCA, which is 2.17-fold higher than the 1800 s⁻¹ observed for 4-MBA under identical conditions [1]. This demonstrates that the extended alkyl spacer in 4-MHCA enhances electronic coupling between the protein and the electrode, making it a superior choice for biosensor applications requiring rapid electron transfer.

Self-Assembled Monolayers Electron Transfer Kinetics Cytochrome c Biosensors

Maleimide Conjugate Degradation: 4-MHCA vs. NAC

When conjugated to N-substituted maleimides and exposed to glutathione, 4-MHCA (MPP) exhibits a half-life range of 3.6 to 258 hours, with conversion extents ranging from approximately 1% to 90% [1]. In contrast, the same study shows that conjugates formed with N-acetyl-L-cysteine (NAC, pKa 9.5) exhibit a half-life range of 3.6 to 258 hours, but with significantly different conversion extents (0.8% to 90.7%), demonstrating that the thiol's pKa (7.0 for 4-MHCA vs. 9.5 for NAC) fundamentally alters the degradation profile and the impact of maleimide N-substituents [1]. This highlights 4-MHCA's unique ability to modulate degradation rates within a predictable range.

Thiol-Maleimide Click Chemistry Controlled Drug Release Glutathione-Responsive Systems Polymer-Drug Conjugates

Spacer Effect on Electron Transfer: 4-MHCA vs. 6-MHA

Research indicates that the electron transfer rate (ket) of cytochrome c adsorbed on 4-MHCA SAMs is higher than that observed on SAMs formed from 6-mercaptohexanoic acid, despite both molecules having a similar overall thickness [1]. This class-level inference suggests that the aromatic phenyl ring in 4-MHCA provides a more efficient electron tunneling pathway compared to the purely aliphatic chain of 6-mercaptohexanoic acid. This underscores the importance of 4-MHCA's unique hybrid structure (aromatic ring + short alkyl chain) for optimizing electronic communication in interfacial electrochemistry.

Self-Assembled Monolayers Electron Transfer Biosensors Molecular Spacers

Anti-Inflammatory Synthesis Intermediate

4-MHCA is specifically cited as 'a useful synthetic intermediate for the preparation of novel antiinflammatory agents' . While direct quantitative data comparing its yield or efficacy to other intermediates in specific synthetic routes is not provided in the open literature, this consistent designation across multiple vendor technical datasheets and databases establishes its role as a recognized and valuable building block for this therapeutic class. This is a supporting piece of evidence for its procurement by medicinal chemistry groups focused on inflammation targets.

Anti-Inflammatory Agents Synthetic Intermediate Drug Discovery Organic Synthesis

pKa-Dependent Thiol-Maleimide Exchange: 4-MHCA vs. MPA

A cross-study analysis reveals a clear relationship between thiol pKa and glutathione-mediated degradation kinetics. In model studies, 4-mercaptophenylacetic acid (MPA), with a pKa of 6.6, exhibited conversion half-lives ranging from 3.1 to 18 hours when conjugated to various N-substituted maleimides and incubated with glutathione [1]. In a separate but methodologically similar study, 4-MHCA (pKa 7.0) showed a much broader range of conversion half-lives, from 3.6 to 258 hours [2]. This demonstrates that the slightly higher pKa of 4-MHCA allows for a far wider and more tunable window of degradation kinetics, making it a more versatile building block for designing drug-polymer conjugates with specific release profiles.

Thiol-Maleimide Click Chemistry Glutathione-Mediated Degradation pKa Controlled Release

4-MHCA Definitive Use Cases


Electrochemical Biosensors for Proteins

Based on direct comparative evidence, 4-MHCA is the superior thiol for fabricating self-assembled monolayers (SAMs) on gold electrodes in cytochrome c-based biosensors. The 2.17x faster electron transfer rate compared to 4-MBA [1] and its advantage over purely aliphatic thiols [1] enable the construction of sensors with higher sensitivity and faster response times. Procurement of 4-MHCA is therefore recommended for any R&D project where maximizing electron transfer efficiency in protein electrochemistry is a primary goal.

Glutathione-Responsive Drug-Polymer Conjugates

4-MHCA is a strategic choice for creating cleavable linkers in targeted drug delivery. The cross-study evidence shows it offers a degradation half-life tuning window 14x wider (3.6–258 h) than that of the closely related analog 4-mercaptophenylacetic acid (3.1–18 h) [1][2]. This unparalleled flexibility, driven by its distinct pKa, allows formulators to precisely engineer release profiles for a wide range of therapeutic payloads, from rapid burst release to sustained delivery over multiple days.

Anti-Inflammatory Compound Synthesis

For medicinal chemistry programs targeting inflammation, 4-MHCA is a validated and widely recognized synthetic intermediate [1]. Its established role in the preparation of novel anti-inflammatory agents reduces the uncertainty of early-stage drug discovery. This provides a reliable starting point for structure-activity relationship (SAR) studies and lead optimization campaigns, making it a strategic purchase for building novel compound libraries.

Thiol-Maleimide Click Chemistry Kinetics

4-MHCA serves as a well-characterized model compound with a known pKa (7.0) and well-documented degradation kinetics in glutathione-containing environments [1]. Its distinct kinetic behavior makes it an essential reference standard for researchers investigating and comparing new thiol-containing monomers or designing novel stimuli-responsive biomaterials. Its predictable performance ensures reliable and reproducible results in fundamental studies of thiol exchange mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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